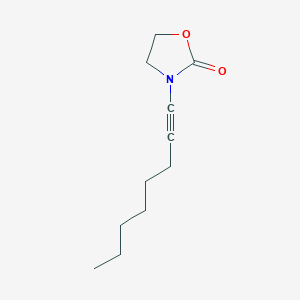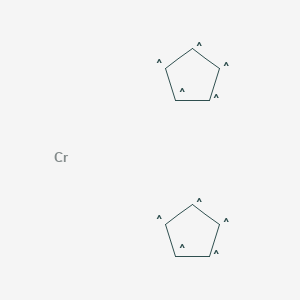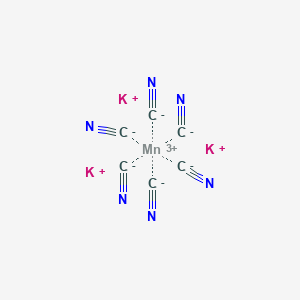
Lactosyl ceramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactosyl ceramide is a type of glycosphingolipid composed of a hydrophobic ceramide lipid and a hydrophilic sugar moiety. It is found in the plasma membranes of numerous cells and plays a crucial role in cellular processes. This compound is a precursor to many complex glycosphingolipids, including gangliosides and sulfatides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lactosyl ceramide is synthesized by the enzyme lactosylceramide synthase, which transfers galactose from uridine diphosphate-galactose to a glucosylceramide substrate . This reaction occurs in the Golgi apparatus and is catalyzed by β-1,4-galactosyltransferase .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as bovine brain or milk. The process includes lipid extraction, chromatographic separation, and enzymatic synthesis to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Lactosyl ceramide undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis.
Common Reagents and Conditions:
Glycosylation: Utilizes uridine diphosphate-galactose and β-1,4-galactosyltransferase.
Oxidation: Involves reactive oxygen species and NADPH oxidase.
Hydrolysis: Catalyzed by specific glycosidases.
Major Products:
Aplicaciones Científicas De Investigación
Lactosyl ceramide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex glycosphingolipids.
Biology: Plays a role in cell signaling, proliferation, and apoptosis.
Medicine: Investigated for its involvement in neurodegenerative diseases and cancer.
Industry: Utilized in the production of lipid nanoparticles for drug delivery.
Mecanismo De Acción
Lactosyl ceramide exerts its effects through various molecular targets and pathways:
Cell Signaling: Activates NADPH oxidase, leading to the generation of reactive oxygen species.
Inflammation: Involved in the activation of phospholipase A2, which triggers inflammatory responses.
Neurodegeneration: Participates in the activation of astrocytes and microglia, contributing to neuroinflammatory responses.
Comparación Con Compuestos Similares
Lactosyl ceramide is part of the glycosphingolipid family, which includes similar compounds such as:
Glucosylceramide: A precursor to this compound, involved in similar cellular processes.
Galactosylceramide: Another glycosphingolipid with distinct biological functions.
Gangliosides: Complex glycosphingolipids derived from this compound, involved in cell signaling and neuroprotection.
Uniqueness: this compound is unique due to its role as a precursor to a wide variety of complex glycosphingolipids and its involvement in critical cellular processes such as inflammation and neurodegeneration .
Propiedades
Fórmula molecular |
C53H101NO13 |
|---|---|
Peso molecular |
960.4 g/mol |
Nombre IUPAC |
(2R,3S)-N-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-[(E)-hexadec-3-enyl]-2-hydroxytetracosanamide |
InChI |
InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-41(36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2)44(57)51(63)54-40-64-52-49(62)47(60)50(43(39-56)66-52)67-53-48(61)46(59)45(58)42(38-55)65-53/h30,32,41-50,52-53,55-62H,3-29,31,33-40H2,1-2H3,(H,54,63)/b32-30+/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-,52-,53+/m1/s1 |
Clave InChI |
DAMLYUHJAAMPKB-FUCKFSFUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCC[C@@H](CC/C=C/CCCCCCCCCCCC)[C@H](C(=O)NCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(CCC=CCCCCCCCCCCCC)C(C(=O)NCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


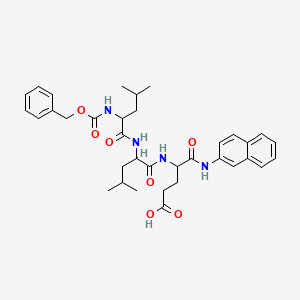

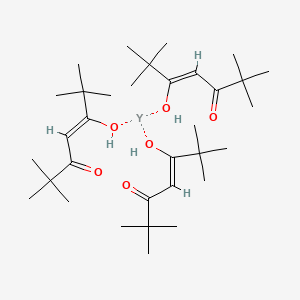

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)

